1-(4-iminoquinazolin-3(4H)-yl)thiourea
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Overview
Description
N-[4-Imino-3(4H)-quinazolinyl]thiourea is a heterocyclic compound that features a quinazoline core structure. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the thiourea group in this compound adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-imino-3(4H)-quinazolinyl]thiourea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with isothiocyanates under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring system.
Industrial Production Methods
Industrial production of N-[4-imino-3(4H)-quinazolinyl]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-Imino-3(4H)-quinazolinyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-imino-3(4H)-quinazolinyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition. Additionally, the quinazoline core can interact with nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Quinazoline derivatives: Such as 4(3H)-quinazolinone and quinazolin-2,4-diones.
Thiourea derivatives: Such as N-phenylthiourea and N,N’-dimethylthiourea.
Uniqueness
N-[4-Imino-3(4H)-quinazolinyl]thiourea is unique due to the combination of the quinazoline core and the thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H9N5S |
---|---|
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(4-iminoquinazolin-3-yl)thiourea |
InChI |
InChI=1S/C9H9N5S/c10-8-6-3-1-2-4-7(6)12-5-14(8)13-9(11)15/h1-5,10H,(H3,11,13,15) |
InChI Key |
UNQYHYGGDMZISY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=N)N(C=N2)NC(=S)N |
Origin of Product |
United States |
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